

Advanced Application Note: YRGDS Peptide for Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: *H-Tyr-Arg-Gly-Asp-Ser-OH*

CAS No.: 134282-68-1

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Part 1: Executive Summary & Strategic Rationale

The YRGDS (Tyrosine-Arginine-Glycine-Aspartic Acid-Serine) peptide represents a functionalized derivative of the canonical RGD adhesion motif. While cyclic RGD variants (e.g., cRGDfK) are often cited for higher conformational stability, the linear YRGDS sequence offers specific advantages in early-stage drug development and theranostic applications.

Why YRGDS? The "Y" Factor

The inclusion of Tyrosine (Y) at the N-terminus is not merely structural; it provides a critical functional handle.

- **Radioiodination:** The phenol group on Tyrosine allows for facile electrophilic substitution with Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) via the Chloramine-T or Iodogen method. This enables direct biodistribution tracking without requiring bulky chelators that might disrupt receptor binding.
- **UV Quantification:** Tyrosine confers distinct UV absorbance at 280 nm ($\epsilon_{280} \approx 1400 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$), facilitating precise concentration determination during conjugation steps where non-aromatic RGD peptides are invisible to standard UV/Vis.

- Integrin Specificity: The RGDS core maintains high affinity for

and

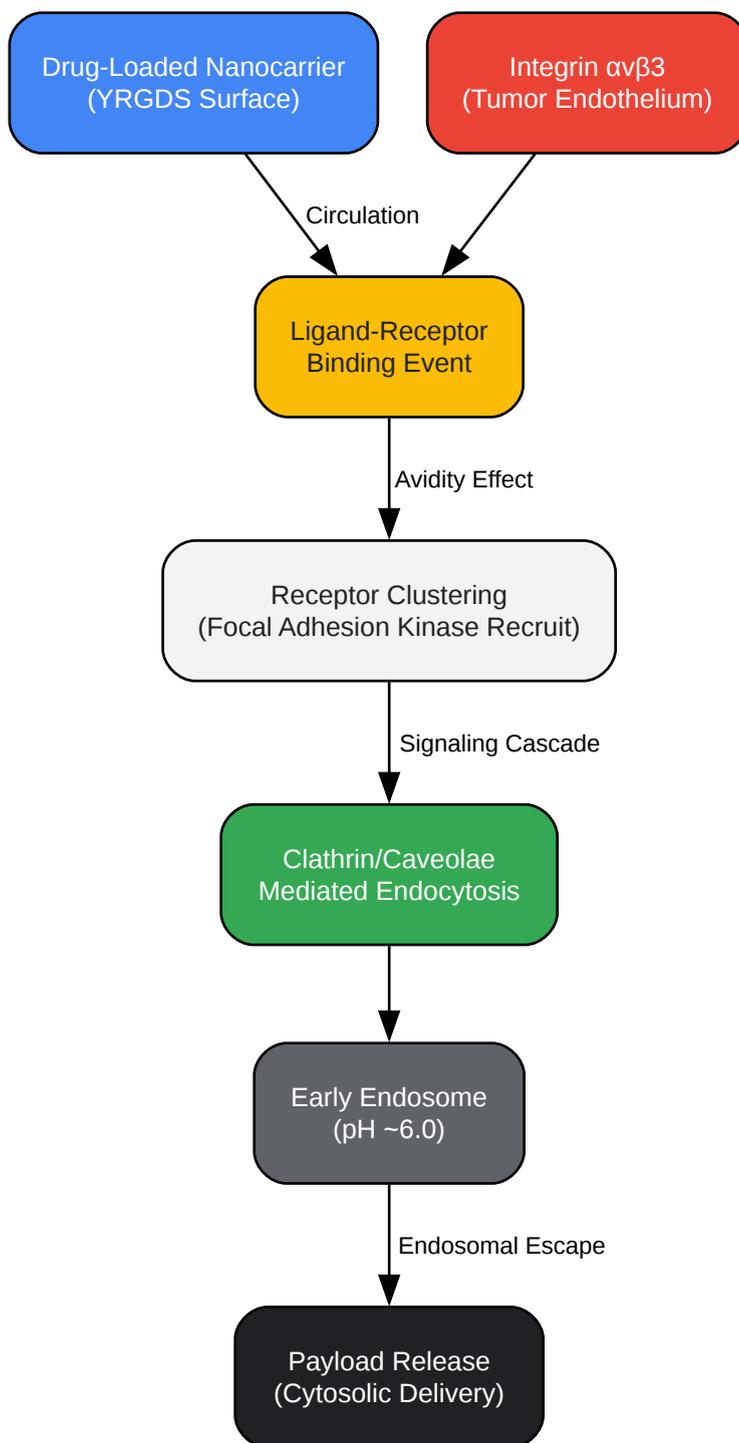
integrins, which are upregulated on angiogenic tumor endothelium, serving as the "zip code" for targeted delivery.

Part 2: Mechanism of Action

The efficacy of YRGDS-modified nanocarriers relies on the Ligand-Receptor-Endocytosis axis. Unlike passive targeting (EPR effect), which is heterogeneous, YRGDS actively engages cell surface receptors to trigger internalization.

DOT Diagram 1: Integrin-Mediated Nanocarrier Internalization

Caption: Logical flow of YRGDS-mediated binding, receptor clustering, and subsequent endosomal sorting.



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Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of YRGDS

Objective: Synthesize high-purity YRGDS with a reactive handle for conjugation. Note: For conjugation to nanoparticles, we typically synthesize Ac-C-YRGDS-NH₂. The added N-terminal Cysteine provides a thiol group for site-specific maleimide coupling, preventing random orientation.

Materials:

- Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
- Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH.
- Coupling Reagents: HBTU (Activator), DIPEA (Base).
- Solvents: DMF (Reaction), DCM (Washing), Piperidine (Deprotection).

Step-by-Step Methodology:

- Resin Swelling:
 - Weigh 0.1 mmol resin into a fritted reaction vessel.
 - Swell in DCM for 30 min; drain. Wash with DMF (3x).
- Fmoc Deprotection (The Cycle):
 - Add 20% Piperidine in DMF (5 mL). Shake for 5 min. Drain.
 - Repeat with fresh 20% Piperidine for 15 min.
 - QC Check: Wash resin with DMF (5x). Perform Kaiser Test (Ninhydrin). Blue beads = Free amine (Success).
- Coupling (C-to-N Elongation):
 - Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq) in DMF. Add DIPEA (8 eq).

- Expert Insight: Pre-activate for 2 minutes before adding to resin to minimize racemization (especially for Cys/His).
- Add mixture to resin.[1] Shake for 45–60 min at Room Temp.
- Drain and wash with DMF (5x).
- Repeat Kaiser Test. Colorless beads = Complete coupling.
- Sequence Order: Ser

Asp

Gly

Arg

Tyr

Cys (optional linker).
- Final Cleavage & Global Deprotection:
 - Wash resin with DCM (5x), then dry under

.
 - Prepare Cleavage Cocktail: TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
 - Why EDT? Ethanedithiol is crucial to scavenge trityl cations and prevent alkylation of the Tyrosine ring or Methionine/Cysteine oxidation.
 - Incubate 2–3 hours. Precipitate filtrate in cold Diethyl Ether.
- Purification:
 - Dissolve pellet in

/Acetonitrile (0.1% TFA).
 - Purify via RP-HPLC (C18 column). Gradient: 5–60% B over 30 min.

- Verify Mass via ESI-MS.[2] (Expected MW for YRGDS: ~596.6 g/mol ; C-YRGDS: ~699.7 g/mol).

Protocol B: Conjugation to Liposomal Nanocarriers

Objective: Surface engineering of PEGylated liposomes with YRGDS. Chemistry: Maleimide-Thiol Michael Addition.[3]

Reagents:

- Pre-formed Liposomes: DSPC:Chol:DSPE-PEG2000-Maleimide (55:40:5 molar ratio).
- Peptide: Ac-C-YRGDS-NH₂ (from Protocol A).
- Buffer: HEPES (pH 7.4) and HEPES (pH 6.5).

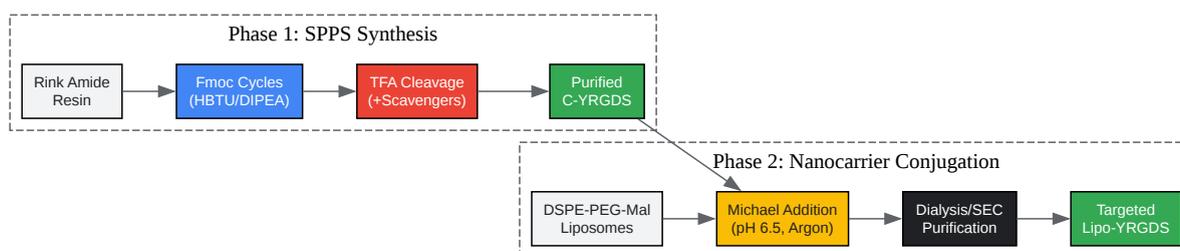
Workflow:

- Peptide Preparation:
 - Dissolve peptide in degassed HEPES buffer (pH 6.5).
 - Critical: Use pH 6.5–7.0. Above pH 7.5, maleimides hydrolyze rapidly, and thiols can oxidize to disulfides.
 - Determine concentration using Tyrosine absorbance ().
- Conjugation Reaction:
 - Mix Liposomes and Peptide at a molar ratio of 1:1.5 (Maleimide:Peptide).
 - Flush headspace with Argon to prevent thiol oxidation.
 - Incubate overnight at 4°C or 4 hours at Room Temp with gentle stirring.
- Quenching:

- Add excess L-Cysteine (10 mM) to quench unreacted maleimide groups (15 min incubation).
- Purification (Removal of Free Peptide):
 - Use Dialysis (MWCO 10-20 kD) against HEPES pH 7.4 for 24 hours (3 buffer changes).
 - Alternative: Size Exclusion Chromatography (Sephacrose CL-4B) for faster purification.

DOT Diagram 2: Conjugation & Synthesis Workflow

Caption: Step-by-step pathway from SPPS resin synthesis to liposome surface conjugation.



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Part 4: Data Presentation & Validation

To ensure the system works, you must validate both the chemistry and the biology.

Table 1: Critical Quality Attributes (CQAs) for YRGDS-Liposomes

Parameter	Method	Acceptance Criteria	Notes
Peptide Coupling Efficiency	HPLC / UV (280nm)	> 80%	Measure loss of free peptide in supernatant.
Size (Hydrodynamic Dia.)	DLS (Dynamic Light Scattering)	100–150 nm	Conjugation should not induce aggregation (PDI < 0.2).
Zeta Potential	ELS (Electrophoretic Light Scattering)	-10 to -30 mV	Slight shift expected after peptide attachment.
Ligand Density	Protein Assay (BCA/Micro-BCA)	1000–2000 ligands/particle	Too high density can trigger immune clearance (Opsonization).

Protocol C: In Vitro Binding Specificity Assay

Cell Lines: HUVEC (Positive Control,

), MCF-7 (Negative Control,

).

- Seed cells (/well) in 24-well plates.
- Incubate with YRGDS-Liposomes (labeled with Rhodamine) for 2 hours at 37°C.
- Competition Control: Pre-incubate one group with free RGD peptide (50-fold excess) for 30 min. If binding is specific, the free peptide will block liposome uptake.
- Wash 3x with PBS. Lyse cells or fix for Flow Cytometry.

- Result: Expect >5-fold uptake in HUVEC vs MCF-7; Competition group should show >80% reduction in signal.

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